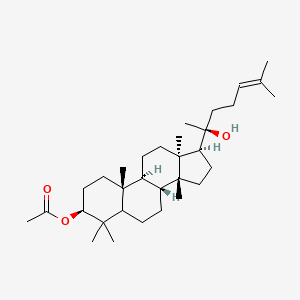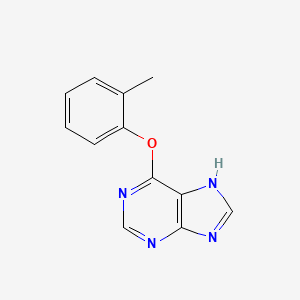
Purine, 6-(o-tolyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purine, 6-(o-tolyloxy)-: is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, which are crucial for genetic information storage and transfer. The compound 6-(o-tolyloxy)-purine features a purine core with an o-tolyloxy group attached at the 6-position, which can influence its chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(o-tolyloxy)-purine typically involves the introduction of the o-tolyloxy group to the purine core. One common method is the nucleophilic substitution reaction where a halogenated purine reacts with o-tolyl alcohol under basic conditions. The reaction may require a catalyst such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution .
Industrial Production Methods: Industrial production of 6-(o-tolyloxy)-purine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 6-(o-tolyloxy)-purine can undergo oxidation reactions, particularly at the o-tolyloxy group, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted purines .
Applications De Recherche Scientifique
Chemistry: 6-(o-tolyloxy)-purine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, 6-(o-tolyloxy)-purine derivatives are studied for their potential as enzyme inhibitors or modulators of biological pathways. They can serve as tools to investigate purine metabolism and signaling .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer and antiviral activities. Their ability to interact with nucleic acids and enzymes makes them promising candidates for drug development .
Industry: In the industrial sector, 6-(o-tolyloxy)-purine is used in the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active ingredients .
Mécanisme D'action
The mechanism of action of 6-(o-tolyloxy)-purine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. For example, it may inhibit the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), affecting nucleotide synthesis and cell proliferation .
Comparaison Avec Des Composés Similaires
6-Mercaptopurine: An antimetabolite used in the treatment of leukemia.
Uniqueness: 6-(o-tolyloxy)-purine is unique due to the presence of the o-tolyloxy group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent or a chemical tool in research .
Propriétés
Numéro CAS |
73972-55-1 |
|---|---|
Formule moléculaire |
C12H10N4O |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
6-(2-methylphenoxy)-7H-purine |
InChI |
InChI=1S/C12H10N4O/c1-8-4-2-3-5-9(8)17-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H,13,14,15,16) |
Clé InChI |
LVYGUKJPQKOPQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC2=NC=NC3=C2NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


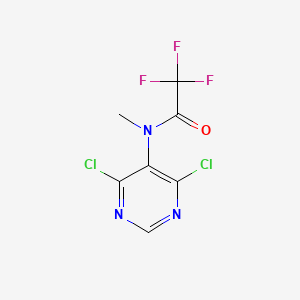
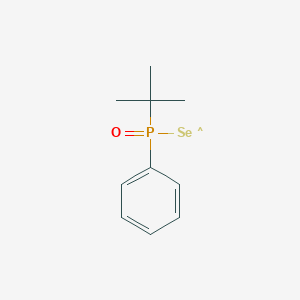
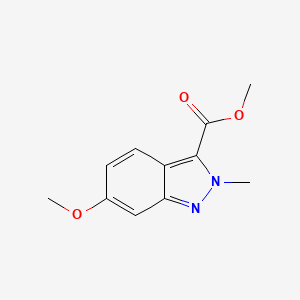
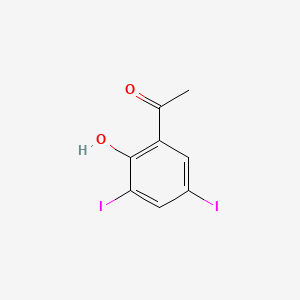
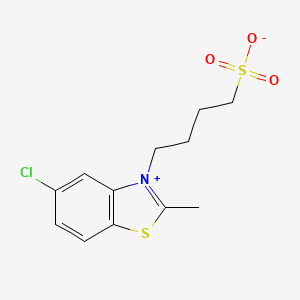
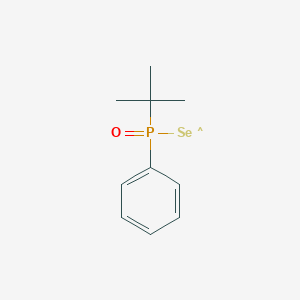
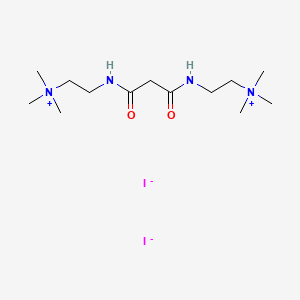

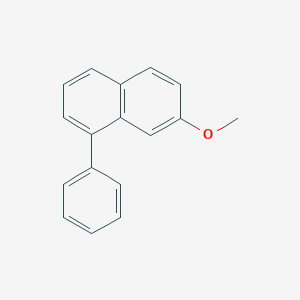

![1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]-](/img/structure/B13755717.png)

